ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a synthetic heterocyclic compound combining a benzofuran core with a pyrrolidine-2-amido substituent modified by a 4-methylbenzenesulfonyl (tosyl) group. This structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, given the pharmacological relevance of benzofuran derivatives .
Properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-3-30-23(27)21-20(17-7-4-5-9-19(17)31-21)24-22(26)18-8-6-14-25(18)32(28,29)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGLMPEQVHKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is likely to interact with a variety of biological targets due to the presence of the pyrrolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases. .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities.
Biological Activity
Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzofuran moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Associated with diverse pharmacological effects.
- Sulfonamide group : Often linked to antimicrobial and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzofuran have demonstrated selective cytotoxicity against various tumor cell lines. A notable study showed that related benzofuran derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
2. Enzyme Inhibition
The compound's structure suggests potential activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds with similar structures have been shown to inhibit DPP-IV effectively, which could lead to improved glycemic control in diabetic patients .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A library synthesis of benzofuran derivatives revealed that certain modifications enhanced anticancer properties, with some compounds achieving IC50 values in the nanomolar range against cancer cell lines .
- DPP-IV Inhibition : A series of pyrrolidine-based compounds were evaluated for their DPP-IV inhibitory activity, with some showing promising results comparable to existing treatments .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H24N2O6S
- Molecular Weight : 448.51 g/mol
- Structural Features : The compound contains a benzofuran moiety, a pyrrolidine ring substituted with a sulfonamide group, and an ethyl ester functional group, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to EMPSB exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. For instance, the benzofuran structure is known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against various cancer cell lines, suggesting that EMPSB could be further explored for its anticancer effects .
Antimicrobial Properties
The sulfonamide group in EMPSB is associated with antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
- Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy found that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, indicating potential for EMPSB in developing new antimicrobial agents .
Neurological Applications
Compounds with similar structures have been investigated for their neuroprotective effects. The pyrrolidine ring may contribute to modulating neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases.
- Case Study : A study on pyrrolidine derivatives indicated their efficacy in reducing oxidative stress and neuroinflammation in models of Alzheimer's disease, suggesting that EMPSB could be beneficial in neurological research .
Synthetic Applications
The synthesis of EMPSB involves various organic reactions that can be utilized as methodologies for creating other pharmacologically active compounds. The synthetic routes often involve:
- Amide Coupling : This reaction is crucial for forming the amide bond between the pyrrolidine derivative and the benzofuran carboxylic acid.
- Sulfonation Reactions : These are used to introduce the sulfonamide functionality, enhancing the compound's biological profile.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a benzofuran core, tosylated pyrrolidine, and ethyl ester. Below is a comparative analysis with structurally related molecules:
Pharmacological and Physicochemical Properties
- Benzofuran Derivatives : The ethyl ester and sulfonyl groups in the target compound may enhance membrane permeability compared to polar analogs like sulfinyl-containing benzofurans . The tosyl group could improve metabolic stability by resisting enzymatic hydrolysis, a feature absent in methylsulfinyl analogs.
Preparation Methods
Palladium-Catalyzed Cyclization
Ethyl benzofuran-2-carboxylate is synthesized via a Pd(PPh₃)₂Cl₂/CuI-mediated cross-coupling of 2-hydroxy-3-iodobenzoate with ethyl propiolate in dimethylformamide (DMF) at 80°C for 12 hours. Bromination at position 3 using N-bromosuccinimide (NBS) yields ethyl 3-bromobenzofuran-2-carboxylate (Yield: 68%, purity >95% by HPLC).
Nitrile Hydrolysis
The bromide is substituted with a cyano group via Ullmann coupling with CuCN in dimethylacetamide (DMAc) at 120°C, followed by acidic hydrolysis (6M HCl, reflux) to afford 3-carboxybenzofuran-2-carboxylic acid. Selective esterification of the position 2 carboxylate with ethanol/H₂SO₄ yields ethyl 3-carboxybenzofuran-2-carboxylate (Overall yield: 52%).
Preparation of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-amine
Sulfonylation of Pyrrolidine-2-amine
Pyrrolidine-2-amine (1.0 equiv) is treated with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) at 0°C. After stirring for 4 hours, the mixture is washed with 1M HCl, dried, and concentrated to yield 1-(4-methylbenzenesulfonyl)pyrrolidine-2-amine as a white solid (Yield: 85%, m.p. 142–144°C).
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0 | 4 | 85 |
| Pyridine | THF | 25 | 6 | 72 |
| NaHCO₃ | EtOAc | 40 | 8 | 64 |
Amide Bond Formation
Carboxylic Acid Activation
Ethyl 3-carboxybenzofuran-2-carboxylate (1.0 equiv) is activated with oxalyl chloride (1.5 equiv) in anhydrous DCM at 0°C for 2 hours. The resultant acid chloride is reacted with 1-(4-methylbenzenesulfonyl)pyrrolidine-2-amine (1.1 equiv) in the presence of HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF at 25°C for 12 hours.
Table 2: Coupling Agent Screening
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 78 |
| EDCl/HOBt | DCM | 25 | 65 |
| DCC | THF | 40 | 58 |
Purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the target compound as a crystalline solid (Yield: 74%, purity: 98.2% by HPLC).
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.34 (d, J = 8.0 Hz, 2H, benzofuran H-4/H-5), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81–3.75 (m, 1H, pyrrolidine H-2), 2.45 (s, 3H, CH₃), 1.44 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR : 167.8 (C=O ester), 164.3 (C=O amide), 144.2 (tosyl C-S), 128.9–118.7 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₃H₂₅N₂O₆S [M+H]⁺: 473.1382; Found: 473.1379.
Process Optimization and Scale-Up Challenges
Q & A
Q. Methodological Considerations :
- Purification via column chromatography or recrystallization.
- Yield optimization through temperature control and reagent stoichiometry adjustments.
| Synthetic Step | Key Reagents/Conditions | Reference |
|---|---|---|
| Amide coupling | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |
| Cycloalkylation | Phase-transfer catalysis, H₂SO₄ hydrolysis |
How is the structural characterization of this compound performed?
Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:
Q. Table: Key Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray diffraction | Crystal structure determination | |
| IR spectroscopy | Functional group identification |
How can computational methods optimize reaction pathways for this compound?
Advanced Research Question
Strategy :
- Quantum chemical calculations : Predict transition states and energetics using software like Gaussian or ORCA .
- Reaction path search : ICReDD’s approach integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
Q. Methodology :
Perform density functional theory (DFT) to model reaction intermediates.
Validate with microkinetic experiments.
| Computational Tool | Application | Reference |
|---|---|---|
| DFT calculations | Transition state analysis | |
| ICReDD framework | Reaction condition optimization |
How can contradictory biological activity data be resolved?
Advanced Research Question
Approach :
Q. Example Comparison :
| Compound | Structural Feature | Biological Implication |
|---|---|---|
| Target compound | 4-methylbenzenesulfonyl group | Enhanced enzyme inhibition potency |
| Ethyl 4-chloro derivative | Chloro substituent | Altered lipophilicity/activity |
What experimental design strategies improve synthesis scalability?
Advanced Research Question
Design of Experiments (DOE) :
- Fractional factorial design : Screen variables (e.g., temperature, pH, catalyst loading) to identify critical factors .
- Response surface methodology (RSM) : Optimize yield and purity simultaneously .
Q. Steps :
Define factors and levels using Plackett-Burman design.
Validate via ANOVA to eliminate non-significant variables.
What functional groups dictate reactivity in this compound?
Basic Research Question
Key groups include:
- Benzofuran core : Participates in electrophilic substitution (e.g., halogenation) .
- Sulfonamide group : Stabilizes transition states in enzyme interactions .
| Functional Group | Reactivity | Reference |
|---|---|---|
| Sulfonamide (-SO₂NHR) | Hydrogen bonding with biological targets | |
| Ethyl ester (-COOEt) | Hydrolysis to carboxylic acid under basic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
